2-(Oxolan-2-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound characterized by a pyrimidine ring fused with an oxolane (tetrahydrofuran) moiety. This compound is part of a broader class of dihydropyrimidinones, which have garnered interest due to their biological activities and potential therapeutic applications.
This compound can be classified under the category of pyrimidines, which are nitrogen-containing heterocycles. Pyrimidines are significant in biochemistry, particularly as components of nucleic acids and various metabolic pathways. The specific compound 2-(Oxolan-2-yl)-3,4-dihydropyrimidin-4-one is synthesized through various methods that involve multi-component reactions, often utilizing aldehydes, urea, and other reagents to facilitate the formation of the pyrimidine structure.
The synthesis of 2-(Oxolan-2-yl)-3,4-dihydropyrimidin-4-one typically involves a one-pot multi-component reaction. This method allows for the efficient assembly of the molecule from simpler precursors. A notable approach is the use of acidic nanocatalysts in solvent-free conditions, which enhances yield and simplifies the purification process.
The resulting products exhibit high yields and can be isolated easily due to the nature of the reaction conditions employed .
The molecular formula for 2-(Oxolan-2-yl)-3,4-dihydropyrimidin-4-one is . Its structure consists of:
The structural representation can be described using SMILES notation: C1=CN(C(=O)N=C1)[C@H]1O[C@H](CO)[C@@H](O)[C@H]1O
.
The molecular weight is approximately g/mol.
2-(Oxolan-2-yl)-3,4-dihydropyrimidin-4-one can participate in various chemical reactions typical for dihydropyrimidinones:
These reactions are essential for modifying the compound for various applications in medicinal chemistry.
The mechanism of action for 2-(Oxolan-2-yl)-3,4-dihydropyrimidin-4-one primarily involves its interaction with biological targets such as enzymes or receptors. The dihydropyrimidine scaffold is known to exhibit:
The specific interactions depend on the substituents attached to the pyrimidine ring and their spatial orientation .
2-(Oxolan-2-yl)-3,4-dihydropyrimidin-4-one has several scientific applications:
This compound's versatility makes it a valuable target for further research and development within medicinal chemistry contexts .
Bromination serves as a critical initial functionalization step for introducing reactive sites on the dihydropyrimidine core, enabling subsequent oxolane ring conjugation. This electrophilic substitution typically targets the C5 position of 3,4-dihydropyrimidin-4-one derivatives due to its heightened electron density, activated by flanking carbonyl and imine groups. Research demonstrates that N-bromosuccinimide (NBS) in anhydrous dimethylformamide (DMF) at 0-5°C achieves selective monobromination with >85% regioselectivity for C5 substitution [7]. Alternatively, molecular bromine (Br₂) in acetic acid solvent provides dibrominated products under reflux conditions, necessitating precise stoichiometric control (1.0-1.2 equivalents) to suppress polybromination [6]. Microwave-assisted bromination (50-100W, 80°C) significantly reduces reaction times from hours to minutes while maintaining 78-92% yields, attributed to enhanced reaction kinetics and reduced side-product formation [3]. Post-bromination, the C-Br bond undergoes facile nucleophilic displacement – a key transformation enabling tetrahydrofuran (oxolane) tethering. Brominated intermediates require purification through silica chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures to achieve >95% purity for downstream reactions [10].
Table 1: Bromination Conditions for Dihydropyrimidin-4-one Precursors
Brominating Agent | Solvent | Temp (°C) | Time (h) | Regioselectivity | Yield (%) |
---|---|---|---|---|---|
NBS (1.1 eq) | Anhydrous DMF | 0-5 | 1.5 | C5-monobromination | 85-92 |
Br₂ (1.0 eq) | Acetic acid | 80 | 3 | C5/C6-dibromination | 75-83 |
NBS (1.0 eq) | Acetonitrile | 80 (MW) | 0.25 | C5-monobromination | 88-90 |
Oxolane (tetrahydrofuran) ring installation leverages stereoselective cyclization of functionalized sugar precursors, capitalizing on their inherent chirality and pre-oxygenated frameworks. D-Fructose and D-ribose derivatives serve as optimal substrates due to their C2-keto functionality, which undergoes acid-catalyzed dehydration-cyclization with C5-bromodihydropyrimidines. Trichloroacetic acid (20 mol%) in refluxing ethanol induces simultaneous deprotection of sugar acetonides and nucleophilic displacement, forming the C-C bond between the oxolan-2-yl moiety and dihydropyrimidine core [7] [8]. Critical stereochemical outcomes arise from substrate control: ribose-derived substrates yield 2’R-configured oxolane products (de >90%), whereas arabinose precursors generate 2’S-isomers due to inverted C3/C4 stereochemistry [9]. Solvent-free conditions using Montmorillonite-KSF clay catalysts at 110°C enhance diastereoselectivity (>15:1 dr) while facilitating catalyst recovery and reuse for ≥5 cycles without significant activity loss [10]. Post-cyclization, diastereomers are separable via preparative HPLC (Chiralpak IA column, hexane/isopropanol 85:15), confirming configurations by [¹H-¹H] NOESY correlations between oxolane H2’ and dihydropyrimidine H6 protons [8].
Table 2: Oxolane Ring Formation from Sugar Precursors
Sugar Derivative | Catalyst (mol%) | Conditions | Diastereoselectivity (dr) | Yield (%) |
---|---|---|---|---|
1,2-O-Isopropylidene-α-D-fructofuranose | TCA (20) | EtOH, reflux, 4h | 10:1 (2'R:2'S) | 78 |
1,2-O-Isopropylidene-α-D-ribofuranose | Montmorillonite-KSF (50 mg/mmol) | Solvent-free, 110°C, 2h | >15:1 (2'R) | 85 |
D-Ribono-1,4-lactone | Amberlyst-15 (30) | Toluene, 100°C, 6h | 8:1 (2'S) | 70 |
Integrated one-pot methodologies circumvent intermediate isolation, enhancing synthetic efficiency for 2-(oxolan-2-yl)-dihydropyrimidin-4-ones. A sequential three-step approach combines: (i) Biginelli condensation (aldehyde/β-ketoester/urea), (ii) in situ C5-bromination, and (iii) nucleophilic glycosylation, using silicotungstic acid on Amberlyst-15 (WSi/A-15) as a multifunctional catalyst [3]. This heterogeneous system catalyzes both the initial cyclocondensation (via Brønsted acid sites) and subsequent bromination (via redox-active tungsten), achieving 65-78% overall yield within 3 hours under solvent-free conditions at 92°C [3]. Microwave acceleration further optimizes this sequence, completing the transformation in <45 minutes with 15-20% yield improvement over thermal protocols [6]. Flow chemistry approaches using packed-bed reactors (H5PV₂W₁₀O₄₀/SiO₂ catalyst) demonstrate continuous production capabilities, achieving 92% conversion per pass with residence times of 12 minutes (110°C, backpressure 15 psi) [10]. Key to success is reagent addition timing: urea and aldehyde react first (30 min), followed by β-ketoester addition, then NBS after dihydropyrimidinone formation, and finally sugar derivatives to minimize side reactions like aldol condensation or furanose decomposition.
Advanced catalytic systems address the challenge of C5 vs. N3 regioselectivity during oxolane conjugation. Lanthanide triflate catalysts (Yb(OTf)₃, 5 mol%) in acetonitrile solvent favor C5-alkylation (selectivity >20:1) by coordinating the dihydropyrimidine C4 carbonyl, thereby activating the C5 position for nucleophilic attack while shielding N3 [6] [8]. Conversely, Cu(OTf)₂/phenanthroline systems (2-5 mol%) in DMSO promote N1-alkylation through selective deprotonation of the N1-H bond, enabling oxolane attachment at N3 when using 2-bromomethyltetrahydrofuran (N3:O-alkylation ratio >18:1) [4]. Biocatalytic regiocontrol employs Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica, achieving 98% N3-selectivity in THF at 40°C via hydrogen-bond directing mechanisms [10]. For late-stage diversification, Pd/Cu bimetallic systems enable Suzuki-Miyaura coupling at C5-bromo intermediates prior to oxolane installation, allowing introduction of aryl/heteroaryl groups (e.g., 4-aminophenyl, 2-thienyl) that modulate electronic properties without epimerizing the oxolane chiral center [8].
Table 3: Regioselective Catalytic Systems for Functionalization
Catalyst System | Solvent | Temp (°C) | Reaction Type | Regioselectivity (Ratio) | Yield (%) |
---|---|---|---|---|---|
Yb(OTf)₃ (5 mol%) | CH₃CN | 80 | C5-Oxolane coupling | C5:N3 >20:1 | 82 |
Cu(OTf)₂/1,10-phen (5 mol%) | DMSO | 90 | N3-Oxolane alkylation | N3:O-alkyl >18:1 | 75 |
CAL-B (immobilized) | THF | 40 | N1-Acylation | N1:N3 98:2 | 88 |
Pd(PPh₃)₄/CuI | DMF/H₂O | 100 | C5-Suzuki coupling | Not applicable | 90 |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4